molecular formula C19H23NO2 B4033034 1-(2-Ethylpiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

1-(2-Ethylpiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B4033034
M. Wt: 297.4 g/mol
InChI Key: FORBGQJYCXADSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylpiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-ethyl-1-[(2-naphthyloxy)acetyl]piperidine is 297.172878976 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human Urinary Carcinogen Metabolites

Research on carcinogen metabolites quantified in human urine, including 1-naphthol (a component related to naphthalene), provides important insights into tobacco-related cancer studies. These metabolites are critical for understanding carcinogen dose, exposure delineation, and metabolism in humans, highlighting the importance of such compounds in cancer research (Hecht, 2002).

Ethylene Perception in Fruits and Vegetables

1-Methylcyclopropene (1-MCP) studies show the impact of ethylene perception inhibitors on the ripening and senescence of fruits and vegetables, illustrating the commercial and scientific interest in manipulating ethylene pathways to extend shelf life and improve product quality (Watkins, 2006).

Piperine's Biological Effects

Research on black pepper and its principal component, piperine, reveals diverse physiological effects, including enhancement of digestive enzymes and protection against oxidative damage. This showcases the potential research interest in compounds affecting metabolic and antioxidant pathways (Srinivasan, 2007).

Piper Species and Their Applications

Piper species, known for their rich essential oils and biological activities, offer a wide range of applications from traditional medicine to food preservation. The diverse secondary metabolites present in Piper species, including piperine, have significant therapeutic and preventive potentials against chronic disorders (Salehi et al., 2019).

Poloxamer 407 in Drug Formulation

Poloxamer 407 demonstrates thermoreversible properties useful in drug formulation, highlighting the role of chemical structures in developing novel drug delivery systems (Dumortier et al., 2006).

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-17-9-5-6-12-20(17)19(21)14-22-18-11-10-15-7-3-4-8-16(15)13-18/h3-4,7-8,10-11,13,17H,2,5-6,9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORBGQJYCXADSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.